molecular formula C26H24N2O3S2 B2709789 5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 866866-38-8

5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2709789
CAS No.: 866866-38-8
M. Wt: 476.61
InChI Key: QMBWVWOIXNSLSC-UHFFFAOYSA-N
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Description

5-Benzoyl-N²-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic small molecule characterized by a thiophene core substituted with a benzoyl group at position 5, a 2,4-dimethylphenylamine moiety at position N², and a 4-methylbenzenesulfonyl group at position 3. Its synthesis likely involves multistep organic reactions, including sulfonylation, benzoylation, and nucleophilic substitution, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name

[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-16-9-12-20(13-10-16)33(30,31)25-22(27)24(23(29)19-7-5-4-6-8-19)32-26(25)28-21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBWVWOIXNSLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the thiophene derivatives family. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes diverse research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be broken down as follows:

  • Core Structure : Thiophene ring system.
  • Substituents :
    • Benzoyl group
    • Dimethylphenyl group
    • Methylbenzenesulfonyl group
    • Diamine functionality

This unique arrangement contributes to its diverse biological properties.

Anti-Inflammatory Activity

Thiophene derivatives have been reported to exhibit significant anti-inflammatory activity. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Specifically:

  • Inhibition of COX/LOX : Compounds with similar structures have demonstrated IC50 values ranging from 6.0 µM to over 29.2 µM against the 5-LOX enzyme, indicating strong potential for reducing inflammation by inhibiting these pathways .
  • Mechanism of Action : The anti-inflammatory effects are often attributed to the ability of these compounds to modulate pro-inflammatory cytokines such as TNF-α and IL-6, as well as inhibit pathways like NF-ĸB and ERK signaling .

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. Several studies indicate that compounds with similar structural motifs can induce apoptosis in various cancer cell lines:

  • Cytotoxicity : Research has shown that thiophene-based compounds can exhibit cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations .
  • Mechanisms : The anticancer mechanisms may involve the induction of apoptosis characterized by morphological changes such as chromatin condensation and cell shrinkage .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study evaluated a thiophene derivative with a similar structure in a mouse model of acute lung injury. The compound significantly reduced levels of pro-inflammatory cytokines (IL-1β, IL-6) when administered at doses of 50 mg/kg .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that a related thiophene derivative exhibited IC50 values in the low nanomolar range against breast adenocarcinoma cells. The compound was found to be more potent than standard chemotherapeutic agents like etoposide .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 ValuesMechanism of Action
Anti-inflammatoryThiophene derivatives6.0 µM - 29.2 µMInhibition of COX/LOX enzymes
AnticancerRelated thiophene derivativesNanomolar rangeInduction of apoptosis in cancer cells
Cytokine ModulationVarious thiophene derivativesNot specifiedInhibition of TNF-α and IL-6 expression

Comparison with Similar Compounds

Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share sulfonyl and aryl substituents but feature a triazole core instead of thiophene . Key differences include:

  • Tautomerism : Triazoles exhibit thione-thiol tautomerism, absent in the thiophene derivative, which may influence stability and reactivity .

Triazine Derivatives

4,6-Bis(2,4-dimethylphenyl)-s-triazines (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine) share the 2,4-dimethylphenyl motif but utilize a triazine core . These compounds are typically UV absorbers, suggesting divergent applications compared to the sulfonyl/thiophene-based target compound.

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s carbonyl (C=O, ~1660–1680 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches align with those of G613-0075 and triazole analogs .
  • NMR : Distinct aromatic splitting patterns would differentiate the 2,4-dimethylphenyl group from other substituents in analogs.

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